Methyl 3-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate
Overview
Description
Methyl 3-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate is a complex organic compound belonging to the class of imidazo[1,2-a]pyridines
Mechanism of Action
Target of Action
The primary targets of Methyl 3-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate are currently unknown. This compound belongs to the imidazo[1,2-a]pyridine class , which is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . .
Mode of Action
As a member of the imidazo[1,2-a]pyridine class, it may interact with its targets through a variety of mechanisms, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions
Biochemical Pathways
Imidazo[1,2-a]pyridines have been found to have a wide range of applications in medicinal chemistry , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
It is known that the compound has a molecular weight of 304.71 , which may influence its pharmacokinetic properties
Result of Action
As a member of the imidazo[1,2-a]pyridine class, it may have a wide range of effects in medicinal chemistry . .
Action Environment
The compound is a solid at room temperature , suggesting that it may be stable under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
Methyl 3-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are involved in cell signaling pathways. The interaction between this compound and these enzymes can lead to the modulation of various cellular processes, including cell growth and differentiation . Additionally, this compound can bind to specific proteins, altering their conformation and function, which further influences biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, apoptosis, and differentiation . Furthermore, this compound can affect gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . By binding to these targets, this compound can inhibit or activate their function, leading to downstream effects on cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . The long-term effects of this compound on cellular function include alterations in cell proliferation, apoptosis, and differentiation, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity . At high doses, this compound can induce toxic or adverse effects, such as hepatotoxicity, nephrotoxicity, and neurotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further processed or excreted . The interaction of this compound with these enzymes can affect metabolic flux and alter the levels of specific metabolites, which can have downstream effects on cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, such as those involving ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, which can influence its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound can localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Additionally, this compound can be targeted to the mitochondria, where it can influence mitochondrial function and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to promote the formation of the imidazo[1,2-a]pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Continuous flow chemistry and other advanced techniques may also be employed to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions can introduce new substituents at specific positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted imidazo[1,2-a]pyridines with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, Methyl 3-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound has shown promise as a potential therapeutic agent. Its biological activities include antiviral, anti-inflammatory, and anticancer properties. Studies have demonstrated its ability to interact with various biological targets, making it a valuable tool in drug discovery.
Medicine: The compound's medicinal applications are being explored for the treatment of various diseases. Its ability to modulate biological pathways makes it a candidate for the development of new drugs. Research is ongoing to determine its efficacy and safety in clinical settings.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Comparison with Similar Compounds
Methyl 2-(3-(3-chloro-4-fluorophenyl)ureido)benzoate
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness: Methyl 3-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate stands out due to its unique structural features and biological activities. Unlike other similar compounds, it exhibits a distinct profile of interactions with biological targets, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
methyl 3-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O2/c1-21-15(20)11-3-2-8-19-13(16)12(18-14(11)19)9-4-6-10(17)7-5-9/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOBUZQIYAHIKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN2C1=NC(=C2Cl)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301153992 | |
Record name | Methyl 3-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301153992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866051-13-0 | |
Record name | Methyl 3-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866051-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301153992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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